N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine;oxalic acid
Overview
Description
N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is often used in research and industrial applications, particularly in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,2,6,6-tetramethylpiperidine: A related compound with similar structural features but different functional groups.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another similar compound used in different research applications.
Uniqueness
N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine is unique due to its combination of cyclohexyl and tetramethylpiperidine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2.C2H2O4/c1-14(2)10-13(11-15(3,4)17-14)16-12-8-6-5-7-9-12;3-1(4)2(5)6/h12-13,16-17H,5-11H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZHDFHNIKAKQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2CCCCC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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